molecular formula C7H6N2O4 B1353283 2,4-DINITROTOLUENE-alpha,alpha,alpha-D3 CAS No. 70786-68-4

2,4-DINITROTOLUENE-alpha,alpha,alpha-D3

Cat. No.: B1353283
CAS No.: 70786-68-4
M. Wt: 185.15 g/mol
InChI Key: RMBFBMJGBANMMK-FIBGUPNXSA-N
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Description

Contextual Significance of 2,4-Dinitrotoluene (B133949) as an Environmental Contaminant and Industrial Precursor

2,4-Dinitrotoluene (2,4-DNT) is a pale yellow crystalline solid that holds a dual identity in the chemical landscape. wikipedia.org It is widely recognized as a precursor in the production of toluene (B28343) diisocyanate (TDI), a key component in the manufacturing of flexible polyurethane foams. wikipedia.org The industrial synthesis of TDI involves the hydrogenation of DNT to produce 2,4-toluenediamine, which is then phosgenated. wikipedia.org Additionally, 2,4-DNT is an important intermediate in the production of the explosive trinitrotoluene (TNT). wikipedia.org It is also utilized as a plasticizer, a deterrent coating, and a burn rate modifier in propellants like smokeless gunpowders. wikipedia.org

The extensive production and use of 2,4-DNT have led to its emergence as a significant environmental contaminant. nih.gov It can be released into the environment through various waste streams from manufacturing facilities. nih.gov Due to its moderate water solubility, 2,4-DNT can leach from soil into groundwater, posing a risk to drinking water supplies. nih.gov Its presence in soil and water is a concern due to its toxic and carcinogenic properties. wikipedia.org The environmental fate of 2,4-DNT is influenced by factors such as biodegradation by microorganisms and photolysis. nih.govsemanticscholar.org

Properties of 2,4-Dinitrotoluene
PropertyValue
Chemical FormulaC₇H₆N₂O₄
Molar Mass182.134 g/mol
AppearancePale yellow to orange crystalline solid
Melting Point70 °C (158 °F; 343 K)
Boiling PointDecomposes at 250–300 °C

Rationale for Deuterium (B1214612) Labeling at the Alpha Positions (Methyl Group) for Mechanistic Studies

The investigation of reaction mechanisms, particularly in complex biological and environmental systems, often relies on subtle clues to elucidate the precise steps involved. One of the most powerful techniques for this purpose is the use of isotopic labeling to probe the kinetic isotope effect (KIE). semanticscholar.org The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in one of the reactants is replaced by one of its isotopes. semanticscholar.org This effect is most pronounced when the isotopic substitution occurs at a position directly involved in bond-breaking or bond-forming in the rate-determining step of the reaction. semanticscholar.org

In the case of 2,4-dinitrotoluene, the methyl group (designated as the alpha position) is a key site for metabolic and degradation pathways. Many enzymatic reactions, particularly those involved in biodegradation, initiate their attack by cleaving a carbon-hydrogen (C-H) bond on this methyl group. nih.gov By replacing the hydrogen atoms (protium) at the alpha positions with their heavier isotope, deuterium (D), to create 2,4-DINITROTOLUENE-alpha,alpha,alpha-D3, researchers can introduce a significant mass change at a critical reaction site.

The C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond. researchgate.net Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage is part of the rate-limiting step. researchgate.net By comparing the reaction rates of the unlabeled (d₀) and the deuterated (d₃) 2,4-dinitrotoluene, scientists can determine if the C-H bond cleavage at the methyl group is kinetically significant. A substantial KIE (a ratio of the rate constants, kH/kD, greater than 1) provides strong evidence that this bond-breaking event is a crucial part of the reaction mechanism. semanticscholar.orgresearchgate.net This approach has been instrumental in understanding the mechanisms of various enzymatic reactions, including those catalyzed by cytochrome P-450. nih.gov

Conceptual Illustration of the Kinetic Isotope Effect (KIE)
ReactantBond Being CleavedRelative Reaction RateKinetic Isotope Effect (kH/kD)
2,4-Dinitrotoluene (Unlabeled)C-HFaster> 1 (if C-H/C-D bond cleavage is rate-determining)
This compoundC-DSlower

Overview of the Role of this compound (CAS: 70786-68-4) as a Research Probe

This compound (CAS: 70786-68-4) serves as a highly specific and valuable research probe in several scientific domains, primarily in environmental analysis and metabolic studies. clearsynth.compharmaffiliates.com Its primary application is as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). acs.org

In environmental monitoring, accurately quantifying the levels of pollutants like 2,4-DNT in complex matrices such as soil, water, and biological tissues is crucial. The use of a deuterated internal standard is a widely accepted method for improving the accuracy and precision of these measurements. acs.org this compound is chemically identical to its unlabeled counterpart and therefore exhibits similar behavior during sample extraction, cleanup, and chromatographic separation. However, its increased mass due to the three deuterium atoms allows it to be distinguished from the native 2,4-DNT by a mass spectrometer. By adding a known amount of the deuterated standard to a sample before processing, any loss of the analyte during the analytical procedure can be corrected for by monitoring the recovery of the standard. This ensures a more reliable quantification of the 2,4-DNT present in the original sample.

Furthermore, this compound is utilized in metabolic and biodegradation studies to trace the fate of the methyl group. nih.govnih.gov By tracking the incorporation of deuterium into various metabolites, researchers can elucidate the specific biochemical pathways involved in the breakdown of 2,4-DNT by microorganisms or in vivo systems. nih.gov These studies are critical for understanding the environmental persistence of this contaminant and for developing effective bioremediation strategies. nih.gov

Identifiers for this compound
IdentifierValue
Chemical Name2,4-dinitro-1-(trideuteriomethyl)benzene
CAS Number70786-68-4
Synonyms2,4-Dinitrotoluene-d₃, Dinitrotoluene-2,4-D3

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dinitro-1-(trideuteriomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4H,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMBFBMJGBANMMK-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10221042
Record name Benzene, 1-(methyl-d3)-2,4-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10221042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70786-68-4
Record name Benzene, 1-(methyl-d3)-2,4-dinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070786684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-(methyl-d3)-2,4-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10221042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Isotopic Verification of Deuterated 2,4 Dinitrotoluene Analogs

Chemical Synthesis Pathways for 2,4-DINITROTOLUENE-alpha,alpha,alpha-D3

The synthesis of this compound can be approached through two primary strategic pathways: (A) deuteration of the methyl group of pre-formed 2,4-dinitrotoluene (B133949), or (B) nitration of a pre-deuterated toluene (B28343) precursor.

Pathway A: Base-Catalyzed Hydrogen-Deuterium Exchange

This method involves the direct deuteration of the benzylic protons on the methyl group of 2,4-dinitrotoluene. The electron-withdrawing nature of the two nitro groups increases the acidity of the methyl protons, facilitating their exchange with deuterium (B1214612) from a deuterium source.

A documented method involves an amine-base catalyzed isotopic exchange with deuterium oxide (D₂O). nih.gov In a typical procedure, 2,4-dinitrotoluene is dissolved in a dry solvent such as tetrahydrofuran (B95107) (THF). nih.gov Deuterium oxide is added as the deuterium source, and an amine base, like triethylamine, is introduced to catalyze the reaction. nih.gov The reaction proceeds smoothly at room temperature, leading to a high level of isotopic enrichment at the methyl position. nih.gov This approach is noted for being regiospecific, targeting only the benzylic protons without affecting the aromatic ring. nih.gov

Reaction: 2,4-Dinitrotoluene + D₂O (excess) --(Triethylamine)--> this compound

Advantages: This pathway is direct and achieves high isotopic enrichment in a single, regiospecific step. nih.gov

Pathway B: Nitration of Toluene-α,α,α-d3

This alternative pathway involves a two-step process starting with the synthesis of deuterated toluene, followed by nitration.

Synthesis of Toluene-α,α,α-d3: An effective method for preparing toluene deuterated at the methyl group is the reaction of benzotrichloride (B165768) with zinc dust in the presence of deuterated acetic acid (acetic acid-d). cdnsciencepub.com The deuterated acetic acid serves as the deuterium source for the formation of the trideuteriomethyl group. cdnsciencepub.com

Dinitration of Toluene-α,α,α-d3: The resulting Toluene-α,α,α-d3 is then subjected to electrophilic aromatic substitution to introduce the two nitro groups. The standard nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). cerritos.eduthemasterchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). cerritos.edumasterorganicchemistry.com The trideuteriomethyl (-CD₃) group, like the -CH₃ group, is an electron-donating and ortho-, para-directing group. wikipedia.org Therefore, the nitration of Toluene-α,α,α-d3 yields a mixture of isomers, primarily this compound and 2,6-Dinitrotoluene-d3. themasterchemistry.comwikipedia.org The desired 2,4-isomer is the major product and can be separated from the 2,6-isomer through purification techniques like crystallization. cofferxm.comgoogle.com

StepReactantsReagents/ConditionsProduct
1BenzaldehydePCl₅Benzotrichloride
2BenzotrichlorideZinc, Acetic Acid-d₃Toluene-α,α,α-d3
3Toluene-α,α,α-d3Conc. HNO₃, Conc. H₂SO₄This compound

Interactive Data Table: Comparison of Synthetic Pathways

Click to view a comparison of the synthetic methodologies.
FeaturePathway A: H-D ExchangePathway B: Nitration of Toluene-d3
Starting Material 2,4-DinitrotolueneToluene-α,α,α-d3
Key Transformation Base-catalyzed deuterationElectrophilic aromatic nitration
Isomer Separation Not required for labeling stepRequired to separate 2,4- and 2,6-isomers
Regiospecificity High for deuterationGoverned by ortho-, para-directing -CD₃ group
Number of Steps Typically one step from 2,4-DNTMultiple steps to synthesize and then nitrate

Strategies for Isotopic Enrichment and Purity Assessment

Achieving and verifying a high degree of isotopic substitution is paramount for the utility of deuterated standards.

Strategies for Isotopic Enrichment The primary strategy for ensuring high isotopic enrichment is to use a significant excess of the deuterium source during synthesis. In the base-catalyzed exchange pathway, using a large molar excess of deuterium oxide (D₂O) drives the equilibrium of the hydrogen-deuterium exchange towards the fully deuterated product. nih.gov For the nitration pathway, the enrichment level is determined by the isotopic purity of the Toluene-α,α,α-d3 precursor, which in turn depends on the purity of the deuterated reagent (e.g., acetic acid-d) used in its synthesis. cdnsciencepub.com

Isotopic Purity Assessment The determination of isotopic purity, or the percentage of deuterium incorporation, is a critical step in quality control. Mass spectrometry (MS) is the most direct method for this assessment.

Mass Spectrometry (MS): By analyzing the molecular ion cluster of the compound, the relative abundances of the different isotopologues (molecules with zero, one, two, or three deuterium atoms) can be determined. nih.gov High-resolution mass spectrometry (HR-MS) is particularly effective, as it can clearly resolve the isotopic peaks. rsc.orgnih.gov The isotopic purity is calculated from the integrated signals of the H/D isotopolog ions (D₀ to D₃). nih.govresearchgate.net The raw data must be corrected for the natural abundance of isotopes like ¹³C to accurately calculate the level of deuteration. nih.gov

Example of Isotopic Purity Calculation from Mass Spectrometry Data

The following table illustrates hypothetical mass spectrometry data for a sample of this compound.

IsotopologueDescriptionm/z (Monoisotopic)Observed Relative Abundance (%)
D₀C₇H₆N₂O₄182.030.5
D₁C₇H₅DN₂O₄183.041.5
D₂C₇H₄D₂N₂O₄184.042.0
D₃C₇H₃D₃N₂O₄185.0596.0

From this data, the isotopic enrichment for the D₃ species is calculated to be 96.0%.

Analytical Techniques for Isotopic and Chemical Characterization

A combination of analytical techniques is employed to confirm the identity, chemical purity, and isotopic labeling of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the structural integrity of the molecule and the specific location of the deuterium labels. rsc.org

¹H NMR: In the proton NMR spectrum of this compound, the successful incorporation of deuterium would be confirmed by the disappearance or significant reduction of the singlet peak corresponding to the methyl (-CH₃) protons.

¹³C NMR: The carbon NMR spectrum would show the signal for the methyl carbon as a triplet (due to C-D coupling) with a lower intensity compared to its protonated analog. Advanced techniques such as ¹³C-({¹H, ²D}) triple resonance can also be used for detailed isotopic analysis.

Mass Spectrometry (MS): As discussed for purity assessment, MS is also fundamental for confirming the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated molecule (e.g., m/z 185.05 for C₇H₃D₃N₂O₄). nih.govrsc.org

Chromatographic Techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to determine the chemical purity of the final product. osha.govplos.org These methods can effectively separate the this compound from any unreacted starting materials, byproducts, and its 2,6-dinitrotoluene-d3 isomer, ensuring that the final product is chemically pure. osha.govplos.org

TechniquePurposeKey Information Provided
¹H NMR Structural verification, Isotopic labeling confirmationAbsence of methyl proton signal
¹³C NMR Structural verificationTriplet signal for the -CD₃ carbon
Mass Spectrometry (MS) Molecular weight confirmation, Isotopic purityMolecular ion peak (m/z ~185), Relative abundance of isotopologues
GC / HPLC Chemical purity assessmentSeparation from isomers and impurities, Quantification of purity

Advanced Analytical Applications of 2,4 Dinitrotoluene Alpha,alpha,alpha D3

Quantitative Analysis in Environmental and Biological Samples

The presence of 2,4-Dinitrotoluene (B133949) (2,4-DNT) in the environment is a significant concern due to its use in the manufacturing of munitions and other industrial chemicals. epa.gov Accurate quantification of 2,4-DNT in samples such as soil, water, and biological tissues is essential for environmental monitoring and risk assessment. 2,4-Dinitrotoluene-alpha,alpha,alpha-D3 is instrumental in overcoming the challenges associated with analyzing these complex samples.

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for achieving the highest level of accuracy and precision in quantitative analysis. hpst.czepa.gov The method involves adding a known amount of an isotopically labeled standard, in this case, this compound, to a sample before any extraction or cleanup procedures. epa.gov Because the labeled standard is chemically identical to the native analyte, it experiences the same losses during sample preparation and analysis.

By measuring the ratio of the non-labeled analyte to the labeled standard in the final extract using a mass spectrometer, the initial concentration of the analyte in the sample can be determined with exceptional accuracy. This approach effectively corrects for variations in extraction efficiency and matrix effects that can plague other quantification methods. nih.govnih.gov The use of a stable isotope-labeled standard like this compound is a cornerstone of EPA Method 1625 for the analysis of semivolatile organic compounds in wastewater. epa.gov

Table 1: Principles of Isotope Dilution Mass Spectrometry (IDMS)

StepDescriptionAdvantage Provided by this compound
Spiking A known quantity of this compound is added to the sample at the earliest stage of preparation.Ensures the internal standard undergoes the same processing as the target analyte.
Equilibration The labeled standard is thoroughly mixed with the sample to ensure homogeneity.The chemical similarity allows for uniform distribution within the sample matrix.
Extraction & Cleanup The sample is processed to isolate and concentrate the analyte and the labeled standard.Any losses during these steps affect both the analyte and the standard equally.
Analysis by MS The ratio of the native analyte to the labeled standard is measured by mass spectrometry.The ratio is unaffected by extraction losses, leading to highly accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of semivolatile organic compounds like 2,4-DNT. researchgate.netdtic.mil The development of robust GC-MS methods is crucial for achieving reliable and reproducible results. This compound plays a pivotal role in this process, serving as an ideal internal standard to monitor and correct for variations in instrument performance.

Table 2: Typical GC-MS Parameters for 2,4-Dinitrotoluene Analysis

ParameterTypical SettingPurpose
GC Column ZB-SemiVolatiles, 30 m x 0.25 mm ID x 0.25 µm dfSeparation of semivolatile organic compounds.
Injection Mode Splitless or Pulsed SplitTo enhance sensitivity for trace-level analysis. hpst.cz
Injector Temperature 270 °CTo ensure efficient volatilization of the analytes.
Oven Program 70 °C (1 min), then ramp to 320 °CTo achieve chromatographic separation of target compounds.
Carrier Gas Helium at a constant flow of 1.4 mL/minTo transport the analytes through the column.
MS Ion Source Temp. 250 °CTo promote efficient ionization of the analytes.
Mass Range 30-650 m/zTo detect the relevant mass-to-charge ratios of the analytes and internal standards.
Acquisition Mode Selected Ion Monitoring (SIM) or Full ScanSIM for high sensitivity and selectivity; Full Scan for identification.

For enhanced sensitivity in the analysis of electrophilic compounds like dinitrotoluenes, Negative Chemical Ionization (NCI) is a preferred ionization technique in mass spectrometry. dtic.milresearchgate.net When coupled with Selected Ion Monitoring (SIM), GC-NCI-MS provides exceptional selectivity and very low detection limits. In this mode, the mass spectrometer is set to detect only a few specific ions characteristic of the target analyte and the internal standard.

The use of a deuterated internal standard, such as a deuterated analogue of 2,6-Dinitrotoluene (2,6-DNT-D3), has been demonstrated to be effective in the GC-NCI-SIM analysis of various explosives. By analogy, this compound is an ideal internal standard for the analysis of 2,4-DNT using this highly sensitive technique. The molecular ion of 2,4-DNT is typically monitored, and the corresponding molecular ion of the deuterated standard, which has a different mass-to-charge ratio, is monitored in a separate channel. This allows for clear differentiation and accurate quantification even at trace levels.

Tracer Studies for Contaminant Fate and Transport Investigations

Understanding the environmental fate and transport of contaminants is crucial for predicting their distribution and potential impact on ecosystems and human health. acs.orgdtic.mil Isotopically labeled compounds are powerful tools for such investigations, acting as tracers that can be distinguished from the naturally occurring substance. usgs.govchemrxiv.org

While direct studies using this compound as a tracer are not widely published, the principles are well-established through studies with other isotopically labeled explosives, such as 15N-labeled TNT. dtic.mil In a tracer study, a known amount of the deuterated compound would be introduced into a specific environmental compartment, such as a soil plot or a water body. Over time, samples would be collected and analyzed to track the movement, degradation, and transformation of the labeled compound.

This approach can provide valuable data on:

Transport mechanisms: How the contaminant moves through soil, water, and air.

Degradation rates: How quickly the contaminant breaks down under different environmental conditions.

Transformation products: The identification of metabolites and degradation products.

Bioaccumulation: The uptake of the contaminant by plants and animals.

The use of a stable isotope label like deuterium (B1214612) is advantageous because it does not involve radioactivity and behaves almost identically to the non-labeled compound in environmental processes. usgs.gov

Calibration and Internal Standardization in Analytical Chemistry

Reliable quantification in analytical chemistry is fundamentally dependent on accurate calibration. researchgate.net this compound serves as an excellent internal standard for the calibration of analytical methods for 2,4-DNT, particularly in chromatographic techniques like GC-MS. nih.gov

An internal standard is a compound that is added in a constant amount to all samples, blanks, and calibration standards. nih.gov The response of the analyte is then measured relative to the response of the internal standard. This ratio is used to construct the calibration curve and to quantify the analyte in unknown samples.

The key advantages of using this compound as an internal standard include:

Similar Chemical and Physical Properties: Being chemically almost identical to 2,4-DNT, it co-elutes from the gas chromatograph and exhibits similar ionization efficiency in the mass spectrometer, making it an ideal reference.

Correction for Matrix Effects: It helps to compensate for the suppression or enhancement of the analyte signal caused by co-extracting compounds from the sample matrix.

Improved Precision and Accuracy: By correcting for variations in sample injection, instrument drift, and extraction efficiency, the use of a deuterated internal standard significantly improves the reliability of the analytical results. nih.gov

This approach is a standard practice in many regulated analytical methods, such as those published by the U.S. Environmental Protection Agency (EPA) for the analysis of semivolatile organic compounds. epa.govgcms.czepa.gov

Mechanistic Elucidation of Environmental and Biotransformation Pathways Using 2,4 Dinitrotoluene Alpha,alpha,alpha D3

Microbial Degradation Mechanisms and Metabolite Identification

Microbial degradation is a key process in the natural attenuation and bioremediation of 2,4-dinitrotoluene (B133949). The deuterated analog, 2,4-DNT-d3, helps in differentiating metabolites from background compounds and in confirming the origin of detected fragments in mass spectrometry analysis.

The biodegradation of 2,4-DNT is highly dependent on the presence or absence of oxygen, leading to distinct metabolic pathways.

Under aerobic conditions , certain bacteria can utilize 2,4-DNT as a sole source of carbon and energy. nih.gov The primary aerobic pathway is oxidative, initiated by a dioxygenase enzyme that incorporates two oxygen atoms into the aromatic ring. nih.govsemanticscholar.org This leads to the formation of 4-methyl-5-nitrocatechol (B15798) (4M5NC) and the release of the first nitro group as nitrite. nih.govnih.gov Subsequent enzymatic steps involve monooxygenation of 4M5NC to 2-hydroxy-5-methylquinone, which is then reduced to 2,4,5-trihydroxytoluene (B73207) before aromatic ring cleavage occurs. nih.gov

Under anaerobic conditions , the transformation of 2,4-DNT is primarily reductive. dtic.mil Microorganisms sequentially reduce the two nitro groups. dtic.mil The initial reduction can occur at either the C2 or C4 position, forming 2-amino-4-nitrotoluene and 4-amino-2-nitrotoluene, respectively. dtic.milcdc.gov Further reduction of these aminonitrotoluenes leads to the formation of 2,4-diaminotoluene (B122806) (DAT). dtic.milethz.ch In some cases, intermediate hydroxylamino-nitrotoluenes have been identified, which are then further reduced to the corresponding amino-derivatives. dss.go.th While this reductive pathway transforms the parent compound, the resulting aromatic amines can be persistent and require subsequent aerobic processes for complete mineralization. dtic.mil

ConditionPrimary PathwayKey Initial StepInitial ProductsFinal Products (in some pathways)
Aerobic OxidativeDioxygenase attack4-Methyl-5-nitrocatechol, NitriteCO2, H2O, biomass
Anaerobic ReductiveNitroreductase activity2-Amino-4-nitrotoluene, 4-Amino-2-nitrotoluene2,4-Diaminotoluene

Different microbial species have evolved distinct enzymatic systems to transform 2,4-DNT.

Phanerochaete chrysosporium : This white-rot fungus utilizes a unique oxidative pathway under ligninolytic (nutrient-limiting) conditions to mineralize 2,4-DNT. nih.govnih.gov The process involves an initial reduction of 2,4-DNT to 2-amino-4-nitrotoluene. nih.gov This intermediate is then oxidized by the fungus's extracellular lignin-degrading enzymes, such as manganese peroxidase (MnP), to form 4-nitro-1,2-benzoquinone. nih.gov A series of subsequent oxidation, reduction, and methylation steps, catalyzed by both lignin (B12514952) peroxidase (LiP) and MnP, ultimately leads to the formation of 1,2,4-trihydroxytoluene, a key intermediate that undergoes ring cleavage. nih.gov This pathway is notable for removing both nitro groups before the aromatic ring is broken. nih.gov

Burkholderia sp. : Strains of Burkholderia, such as Burkholderia sp. strain DNT and Burkholderia cepacia R34, are well-known for their ability to mineralize 2,4-DNT aerobically. nih.govnih.gov These bacteria possess a multi-component enzyme, 2,4-DNT dioxygenase (DDO), which catalyzes the initial attack on the aromatic ring to produce 4-methyl-5-nitrocatechol (4M5NC) with the release of nitrite. nih.govresearchgate.net The complete degradation pathway involves several subsequent enzymes that process 4M5NC through ring cleavage and ultimately funnel the products into central metabolism. researchgate.net The DDO enzyme in Burkholderia sp. R34 has been shown to have activity on both 2,4-DNT and naphthalene. dtu.dk

Pseudomonas aeruginosa : This versatile bacterium can transform 2,4-DNT under both aerobic and anoxic (denitrifying) conditions. dtic.milnih.gov Unlike the complete mineralization seen in some Burkholderia strains, P. aeruginosa primarily carries out reductive transformations. nih.gov It reduces the nitro groups to form 4-amino-2-nitrotoluene and 2-amino-4-nitrotoluene, and subsequently 2,4-diaminotoluene. nih.gov A significant characteristic of this strain is its ability to acetylate the resulting amino groups, producing metabolites like 4-acetamide-2-nitrotoluene, 2-acetamide-4-nitrotoluene, and 2,4-diacetamidetoluene. nih.gov This acetylation is a significant biotransformation pathway for 2,4-DNT in the presence of easily degradable carbon sources. dtic.milnih.gov

Microbial StrainKey Enzyme(s)Primary TransformationNotable Metabolites
Phanerochaete chrysosporium Manganese Peroxidase (MnP), Lignin Peroxidase (LiP)Reductive-Oxidative Mineralization2-Amino-4-nitrotoluene, 4-Nitro-1,2-benzoquinone, 1,2,4-Trihydroxybenzene
Burkholderia sp. 2,4-DNT Dioxygenase (DDO)Oxidative Mineralization4-Methyl-5-nitrocatechol, 2-Hydroxy-5-methylquinone
Pseudomonas aeruginosa Nitroreductases, AcetyltransferasesReductive Transformation & Acetylation4-Amino-2-nitrotoluene, 2-Amino-4-nitrotoluene, 2,4-Diaminotoluene, Acetylated amines

The use of 2,4-DNT-d3 is critical for precisely tracing the metabolic fate of the molecule.

Nitro Group Reduction : In anaerobic pathways, the stepwise reduction of the nitro groups can be followed by monitoring the appearance of deuterated metabolites. For instance, the conversion of 2,4-DNT-d3 first yields aminonitrotoluene-d3 isomers and then diaminotoluene-d3. Mass spectrometry can easily distinguish these deuterated products from any non-deuterated background contaminants, confirming that they originate from the parent compound. Studies with P. aeruginosa have identified the reduction of both nitro groups and subsequent acetylation of the resulting arylamines. nih.gov

Dioxygenation : The initial step in the aerobic degradation by bacteria like Pseudomonas sp. and Burkholderia sp. is a dioxygenase-catalyzed reaction. nih.govnih.gov Experiments using 18O2 with the non-deuterated compound have shown the incorporation of two oxygen atoms from molecular oxygen into the aromatic ring to form 4-methyl-5-nitrocatechol. nih.govsemanticscholar.org Using 2,4-DNT-d3 in these experiments allows for unequivocal identification of the resulting 4-(methyl-d3)-5-nitrocatechol, confirming the dioxygenation mechanism and the release of a nitro group without prior reduction. nih.gov

Ring Cleavage : Following dioxygenation and subsequent steps that form catecholic intermediates like 2,4,5-trihydroxytoluene, the aromatic ring is cleaved. nih.gov Tracing the d3-labeled methyl group through this process helps to identify the aliphatic products of ring fission. In Burkholderia cepacia, 2,4,5-trihydroxytoluene is processed by a ring-cleavage oxygenase, and the resulting products are further metabolized. researchgate.net The deuterium (B1214612) label remains on the carbon skeleton, enabling researchers to follow its path into central metabolic cycles, providing definitive proof of mineralization.

Abiotic Environmental Transformation Processes

In addition to microbial activity, 2,4-DNT can be degraded in the environment through non-biological chemical and physical processes.

2,4-Dinitrotoluene is susceptible to degradation by sunlight in aqueous environments. nih.gov Direct photolysis involves the absorption of UV radiation by the 2,4-DNT molecule, leading to its electronic excitation and subsequent chemical transformation. Studies have shown that photolytic degradation is significantly enhanced in the presence of photosensitizing agents or other reactive species found in natural waters. For example, the photolysis rate of 2,4-DNT is faster in seawater than in deionized water. researchgate.net The degradation generally follows first-order reaction kinetics. researchgate.netnih.gov Identified photoproducts of related dinitrotoluenes include dinitrobenzaldehydes and dinitrobenzyl alcohols, suggesting that oxidation of the methyl group is a potential transformation pathway under photolytic conditions. researchgate.net

Advanced Oxidation Processes (AOPs) are effective for the chemical decomposition of 2,4-DNT. These methods rely on the generation of highly reactive oxygen species.

Activated Persulfate : Persulfate (S2O8^2-) can be activated by heat, UV light, or transition metals like zero-valent iron (Fe(0)) to generate the sulfate (B86663) radical (SO4•−), a powerful oxidant. researchgate.netnih.gov Studies have shown that 2,4-DNT is stable in the presence of persulfate alone but degrades rapidly when an activator like Fe(0) is added. nih.gov The primary mechanism is oxidative degradation by the sulfate radicals. researchgate.net Interestingly, the reduction products of 2,4-DNT (aminonitrotoluenes) are oxidized by persulfate more rapidly than the parent compound. nih.gov This suggests that a sequential process involving initial reduction followed by persulfate oxidation could be a highly effective remediation strategy. researchgate.net

Hydroxyl Radical Attack : The hydroxyl radical (•OH) is one of the most powerful oxidizing agents and can be generated through methods like the photo-Fenton process (UV/H2O2/Fe^2+). researchgate.netnih.gov The hydroxyl radical attacks the 2,4-DNT molecule non-selectively, leading to rapid degradation. nih.gov Proposed degradation pathways include hydroxylation of the aromatic ring, oxidation of the methyl group, and displacement of the nitro groups. researchgate.net The photo-Fenton process has been shown to achieve complete destruction of 2,4-DNT, with significant removal of total organic carbon, indicating mineralization. nih.gov


Understanding Hydrolytic Stability

Hydrolysis is a key abiotic degradation pathway for many organic compounds in the environment. However, aromatic nitro compounds such as 2,4-Dinitrotoluene are generally not susceptible to hydrolysis under typical environmental pH and temperature conditions. epa.govcdc.gov The stability of the aromatic ring and the strong electron-withdrawing nature of the nitro groups make the compound resistant to nucleophilic attack by water.

Table 1: Predicted Hydrolytic Stability of 2,4-Dinitrotoluene and its Deuterated Isotopologue

CompoundPredicted Hydrolytic Half-Life (t½) at pH 7Primary Rationale
2,4-DinitrotolueneVery long (considered stable)Aromatic nitro compounds are resistant to hydrolysis. epa.govcdc.gov
2,4-DINITROTOLUENE-alpha,alpha,alpha-D3Very long (expected to be stable)Deuteration of the methyl group does not significantly alter the electronic character of the aromatic ring, hence hydrolytic stability should be similar to the non-deuterated form.

This table is based on established chemical principles and literature on 2,4-Dinitrotoluene, as direct experimental data for the deuterated compound is not available.

Isotopic Effects on Reaction Kinetics and Pathway Preferences

While hydrolysis is not a significant degradation pathway, the biotransformation of 2,4-DNT is well-documented and can proceed through various microbial pathways. These pathways primarily involve either the reduction of the nitro groups or the oxidation of the methyl group. The use of this compound can help to elucidate the involvement of the methyl group in these transformation processes through the kinetic isotope effect (KIE).

The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced by one of its isotopes. A primary KIE is observed when the bond to the isotopically substituted atom is broken in the rate-determining step of the reaction. For C-H bond cleavage, the C-D bond is stronger and requires more energy to break, resulting in a slower reaction rate for the deuterated compound.

In the context of 2,4-DNT biotransformation, a significant KIE would be expected for pathways that involve the oxidation of the methyl group as the initial or rate-limiting step. Conversely, pathways initiated by the reduction of the nitro groups would not be expected to show a primary KIE related to the deuterated methyl group.

Biotransformation Pathways of 2,4-Dinitrotoluene:

Reductive Pathways: Under anaerobic conditions, the primary route of 2,4-DNT biotransformation is the sequential reduction of the nitro groups to form nitroso, hydroxylamino, and ultimately amino derivatives. cdc.gov This can lead to the formation of 2-amino-4-nitrotoluene, 4-amino-2-nitrotoluene, and subsequently 2,4-diaminotoluene.

Oxidative Pathways: Under aerobic conditions, some microorganisms can initiate the degradation of 2,4-DNT by oxidizing the methyl group to a benzyl (B1604629) alcohol, which can be further oxidized to an aldehyde and a carboxylic acid.

The use of this compound would allow researchers to distinguish between these pathways. If the rate of disappearance of the deuterated compound is significantly slower than that of the non-deuterated compound, it would strongly suggest that methyl group oxidation is a key step in the degradation process. The magnitude of the KIE could provide further information about the transition state of the C-H bond cleavage step.

Furthermore, isotopic substitution could potentially alter the preference for different metabolic pathways. If methyl group oxidation is slowed due to the KIE, microorganisms might preferentially utilize the reductive pathways, leading to a different distribution of metabolites compared to the transformation of non-deuterated 2,4-DNT.

Table 2: Expected Isotopic Effects on the Biotransformation of this compound

Biotransformation PathwayExpected Primary Kinetic Isotope Effect (KIE)Predicted Impact on Reaction RatePotential Shift in Pathway Preference
Nitro Group Reduction NoNegligible change in rateMay become more dominant if oxidative pathway is slowed.
Methyl Group Oxidation Yes (kH/kD > 1)Significant decrease in rateMay become less dominant, leading to an accumulation of the parent compound or a shift to reductive pathways.

This table illustrates the theoretical expectations based on the principles of kinetic isotope effects. Specific experimental values for KIE and pathway shifts for this compound would require dedicated comparative studies.

Environmental Fate and Transport Dynamics of 2,4 Dinitrotoluene and Its Deuterated Analog

Sorption and Desorption Behavior in Aquatic and Terrestrial Systems

Sorption to soil and sediment particles is a key process governing the mobility and bioavailability of 2,4-DNT in the environment. This behavior is dictated by interactions with both mineral and organic components of the solid phase.

The interaction of 2,4-DNT with mineral surfaces is a critical factor in its environmental transport, particularly in subsurface environments where mineral content is high. Studies have shown that nitroaromatic compounds can adsorb to mineral surfaces through various mechanisms.

Computational studies using Density Functional Theory (DFT) have elucidated the adsorption mechanism of 2,4-DNT on kaolinite (B1170537), a common clay mineral. The results indicate that the primary mechanism is the formation of hydrogen bonds between the nitro groups of the 2,4-DNT molecule and the hydroxyl groups on the kaolinite surface. researchgate.net The molecule preferentially adsorbs on the alumina-hydroxyl (Al–OH) surface of the kaolinite structure. researchgate.net

Similarly, research on the adsorption of 2,4-DNT on hydroxylated α-quartz surfaces has identified hydrogen bonding as a significant interaction. nih.gov In addition to hydrogen bonds, electrostatic and dispersion interactions contribute to the adsorption process, although they are less dominant. nih.gov While specific experimental data on the deuterated analog, 2,4-DINITROTOLUENE-alpha,alpha,alpha-D3, is scarce, its fundamental adsorption mechanisms on mineral surfaces are expected to be identical to those of the unlabeled compound, as the substitution of hydrogen with deuterium (B1214612) does not significantly alter the electronic properties responsible for these interactions.

Table 1: Adsorption Mechanisms of 2,4-DNT on Mineral Surfaces

Mineral Surface Primary Adsorption Mechanism Interacting Groups
Kaolinite Hydrogen Bonding Nitro groups (2,4-DNT) and surface hydroxyls (mineral)

| α-Quartz | Hydrogen Bonding, Electrostatic & Dispersion Interactions | Nitro groups (2,4-DNT) and surface hydroxyls (mineral) |

In many terrestrial and aquatic systems, soil organic matter (SOM) is the dominant factor controlling the sorption of organic contaminants like 2,4-DNT. nih.govosti.gov Research has demonstrated that the chemical composition of SOM, rather than its total quantity, has a more profound effect on sorption. nih.govosti.govresearchgate.net

Studies investigating the sorption of 2,4-DNT on various SOM fractions (e.g., humic acid, humin, lignin) have revealed strong correlations with specific chemical structures within the organic matter. nih.govosti.gov Key findings include:

A strong positive correlation between the sorption of 2,4-DNT and the carbonyl carbon content of the SOM (r=0.967). nih.govosti.govresearchgate.net

A significant positive correlation with the aliphatic carbon content (r=0.829), suggesting that aliphatic domains in SOM play a crucial role in non-specific sorption. nih.govosti.govresearchgate.net

A negative correlation with O-alkyl carbon content (r=0.828). nih.govosti.govresearchgate.net

The order of sorption capacity for nitroaromatics among different organic components is generally: commercial humic acid > compost-derived humic acid > humin ≈ lignin (B12514952). nih.govosti.gov This strong affinity for organic matter means that in soils with higher organic content, the bioavailability and mobility of 2,4-DNT are reduced. nih.gov For instance, the toxicity of 2,4-DNT to terrestrial plants has been shown to be inversely correlated with the soil's organic matter content. nih.gov

In aquatic sediments, the presence of 2,4-DNT can lead to shifts in the indigenous anaerobic bacterial communities, with certain gamma- and delta-Proteobacteria becoming dominant, indicating their role in the compound's degradation. nih.gov The sorption of 2,4-DNT to the sediment matrix influences its availability to these microbial populations.

Table 2: Correlation of 2,4-DNT Sorption with Soil Organic Matter Composition

SOM Functional Group Correlation with Sorption Correlation Coefficient (r)
Carbonyl Carbon Positive 0.967 nih.govosti.govresearchgate.net
Aliphatic Carbon Positive 0.829 nih.govosti.govresearchgate.net
Aromatic Carbon Positive (weaker) 0.616 nih.govosti.govresearchgate.net

Assessment of Volatilization Rates from Environmental Compartments

Volatilization is the process by which a chemical transitions from a solid or liquid phase to a gas phase. osu.edu For 2,4-DNT, volatilization is not considered a significant environmental fate process due to its physicochemical properties. nih.gov The tendency of a chemical to volatilize from water is often assessed using its Henry's Law constant.

The measured Henry's Law constant for 2,4-DNT is approximately 5.40 x 10⁻⁸ atm-m³/mol at 25°C. nih.govchemicalbook.com This low value indicates that 2,4-DNT is essentially nonvolatile from water surfaces. nih.gov Based on this, the volatilization half-life for 2,4-DNT from a water body with a depth of about 6.5 feet is estimated to be greater than 400 days. cdc.gov Similarly, significant volatilization from moist soil surfaces is not expected to occur. nih.gov While volatilization can be influenced by factors such as temperature and soil moisture, the inherent properties of 2,4-DNT limit this pathway. rivm.nl

Table 3: Physicochemical Properties of 2,4-Dinitrotoluene (B133949) Related to Volatilization

Property Value Implication for Volatilization
Henry's Law Constant 5.40 x 10⁻⁸ atm-m³/mol nih.govchemicalbook.com Essentially nonvolatile from water
Vapor Pressure 1 mm Hg (at 102.7 °C) chemicalbook.com Low volatility under typical environmental temperatures

| Water Solubility | 300 mg/L (at 20 °C) chemicalbook.com | Moderate solubility, tends to remain in the aqueous phase |

Bioavailability and Uptake into Biological Systems (e.g., phytoremediation by plants)

The bioavailability of 2,4-DNT, or the fraction of the chemical that is available for uptake by organisms, is largely controlled by sorption processes. Strong sorption to soil organic matter or clays (B1170129) can significantly reduce its availability and subsequent toxicity. cdc.govnih.gov For example, the addition of K-smectite clay to a system was shown to substantially reduce the toxicity of 2,4-DNT to the aquatic plant duckweed by decreasing its bioavailability via sorption. nih.gov

Despite this, 2,4-DNT can be taken up by various biological systems, a characteristic that is being explored for phytoremediation purposes. Phytoremediation is an approach that uses plants to remove, degrade, or contain environmental contaminants. researchgate.net Several plant species have demonstrated the ability to tolerate and metabolize 2,4-DNT. researchgate.net

Studies have shown that plants such as hemp, flax, sunflower, and mustard can grow in soils with low concentrations of 2,4-DNT. researchgate.net The uptake of 2,4-DNT by plant roots is predicted based on its low octanol-water partition coefficient (log Kow of ~1.98), and once absorbed, it can be transformed into less toxic compounds like 4-amino-2-nitrotoluene and 2-amino-4-nitrotoluene. cdc.gov In some cases, genetically modified plants, such as rice, have been developed to enhance the degradation process, completely breaking down 2,4-DNT into harmless substances that can enter the plant's metabolic cycles. nih.gov

Table 4: Plant Species Investigated for Phytoremediation of 2,4-Dinitrotoluene

Plant Species Common Name Observed Outcome Reference
Medicago sativa Alfalfa Tolerance and uptake nih.govunl.edu
Oryza sativa (modified) Rice Complete degradation of 2,4-DNT nih.gov
Senecio jacobaea Yellowweed Reduction of 2,4-DNT concentration in culture cdc.gov
Saponaria officinalis Soap Wort Rapid decrease and transformation of 2,4-DNT cdc.gov
Cannabis sativa Hemp Tolerance to 2,4-DNT contaminated soil researchgate.net

Modeling Environmental Mobility and Persistence Using Labeled Tracers

Isotopically labeled compounds are essential tools for accurately modeling the environmental mobility and persistence of contaminants. iaea.orgmdpi.com By introducing a labeled form of a chemical into a system, researchers can trace its path and distinguish it from any pre-existing background levels of the same chemical. iaea.orgnih.gov this compound is an ideal tracer for such studies. The substitution of the three hydrogen atoms on the methyl group with deuterium creates a molecule that is chemically and physically almost identical to 2,4-DNT but has a higher mass. This mass difference allows it to be selectively detected and quantified using mass spectrometry.

The use of such a tracer enables detailed investigation into:

Transport Pathways: By monitoring the appearance of the deuterated compound in different environmental compartments (e.g., groundwater, different soil depths, plant tissues), its movement and partitioning can be accurately mapped.

Transformation Rates: The rate at which the labeled parent compound disappears and the rate at which its labeled transformation products appear can be measured precisely, providing critical data for degradation kinetics models.

Mass Balance: Labeled tracers allow for a complete accounting of the contaminant's fate, determining the proportions that are sorbed, degraded, taken up by biota, or transported off-site. nih.gov

While specific studies detailing the use of this compound were not prevalent in the reviewed literature, the principles are well-established from research on other labeled explosives like ¹⁵N-labeled TNT. nih.gov In those studies, the isotopic label allowed researchers to trace the distribution of TNT-derived nitrogen through the water column, sediment, and biota, and to identify major transformation pathways. nih.gov A similar approach using the deuterated analog of 2,4-DNT would provide unparalleled insight into its environmental dynamics, leading to more accurate predictive models for risk assessment and remediation design.

Advanced Computational and Theoretical Investigations of 2,4 Dinitrotoluene Alpha,alpha,alpha D3

Density Functional Theory (DFT) for Structural and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used method for calculating the structural and electronic properties of molecules. DFT calculations can provide valuable insights into the geometry, bond lengths, bond angles, and electronic properties such as molecular orbital energies and charge distribution of 2,4-Dinitrotoluene-alpha,alpha,alpha-D3.

For instance, DFT calculations could be employed to compare the optimized geometries of this compound and its non-deuterated counterpart, 2,4-Dinitrotoluene (B133949). While the equilibrium bond lengths and angles are expected to be very similar, subtle differences in vibrational frequencies arise due to the heavier deuterium (B1214612) isotope. These differences can be precisely calculated using DFT.

Table 1: Predicted Structural Parameters of this compound from DFT Calculations

ParameterPredicted Value
C-D Bond Length (average)1.09 Å
C-N Bond Length (average)1.47 Å
N-O Bond Length (average)1.22 Å
C-C Bond Length (aromatic, average)1.39 Å
Dihedral Angle (C-C-N-O)Varies

Note: The values in this table are hypothetical and represent typical outcomes from DFT calculations for similar molecules. Actual values would require specific computations.

Molecular Dynamics Simulations for Environmental Interactions and Diffusion

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. MD simulations can provide a detailed understanding of how this compound interacts with its environment, such as soil and water, and how it diffuses through these media. This is crucial for predicting its environmental fate and transport. princeton.eduprinceton.eduacs.orgacs.orgresearchgate.net

In a typical MD simulation, the forces between individual atoms and molecules are calculated using a force field, and then Newton's laws of motion are used to model the dynamic evolution of the system. By simulating a system containing this compound and environmental components like water molecules and soil minerals, researchers can observe the adsorption processes, calculate diffusion coefficients, and understand the intermolecular interactions at a molecular level.

The substitution of hydrogen with deuterium would have a small but potentially measurable effect on the diffusion rate in MD simulations. Due to its slightly higher mass, this compound is expected to have a slightly lower diffusion coefficient compared to 2,4-Dinitrotoluene.

Table 2: Predicted Diffusion Coefficients of 2,4-Dinitrotoluene Isotopologues in Water from MD Simulations

CompoundPredicted Diffusion Coefficient (x 10⁻⁵ cm²/s)
2,4-Dinitrotoluene1.25
This compound1.23

Note: These values are illustrative and based on the expected mass-dependent differences in diffusion. Precise values would be the result of specific MD simulations.

Prediction of Isotopic Effects on Spectroscopic Signatures and Reaction Rates

The presence of deuterium in this compound leads to predictable isotopic effects on its spectroscopic signatures and reaction rates, which can be accurately modeled using computational methods. nih.govnumberanalytics.comacs.orgnih.govresearchgate.netwikipedia.org

In vibrational spectroscopy, such as infrared (IR) and Raman spectroscopy, the C-D stretching and bending vibrations will appear at lower frequencies compared to the C-H vibrations in the non-deuterated compound. This is a direct consequence of the heavier mass of deuterium. Quantum mechanical calculations, including DFT, can predict these vibrational frequencies with high accuracy. researchgate.netmdpi.comgrafiati.combrehm-research.de

Table 3: Predicted Vibrational Frequency Shifts due to Deuteration in this compound

Vibrational ModePredicted Frequency (cm⁻¹) for C-HPredicted Frequency (cm⁻¹) for C-D
Symmetric Stretch~2900~2100
Asymmetric Stretch~3000~2200
Bending~1450~1050

Note: The frequency values are approximate and represent the general shifts expected upon deuteration.

Furthermore, computational methods can predict the kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. For reactions involving the cleavage of a C-H bond on the methyl group, substituting hydrogen with deuterium will typically result in a slower reaction rate. This is because the zero-point energy of a C-D bond is lower than that of a C-H bond, leading to a higher activation energy for bond cleavage. Various computational approaches, including transition state theory combined with quantum mechanical calculations, can be used to predict the magnitude of the KIE. nih.govnumberanalytics.comacs.orgresearchgate.netwikipedia.org

Computational Chemistry Approaches for Adsorption Energy Calculations

Computational chemistry provides robust methods to calculate the adsorption energy of this compound on various surfaces, such as soil minerals or activated carbon. acs.orgbragitoff.comnih.govchemrxiv.orgresearchgate.net This is vital for understanding its environmental partitioning and for designing effective remediation strategies.

DFT calculations are a common approach to determine the interaction energy between the adsorbate molecule and the adsorbent surface. bragitoff.com By building a model of the surface and the molecule, the total energy of the combined system can be calculated, as well as the energies of the isolated molecule and the surface. The adsorption energy is then the difference between these energies.

The isotopic substitution in this compound is expected to have a negligible effect on the electronic interactions that govern adsorption. Therefore, the calculated adsorption energies for the deuterated and non-deuterated compounds are predicted to be very similar.

Table 4: Predicted Adsorption Energies of this compound on Different Surfaces

Adsorbent SurfacePredicted Adsorption Energy (kJ/mol)
Graphene-70 to -90
Clay Mineral (e.g., Montmorillonite)-50 to -70
Activated Carbon-80 to -100

Note: These values are hypothetical and based on computational studies of similar nitroaromatic compounds. The negative sign indicates an exothermic and favorable adsorption process.

Future Research Directions and Emerging Applications

Integration of 2,4-DINITROTOLUENE-alpha,alpha,alpha-D3 in Advanced Bioremediation Strategies

The integration of this compound into advanced bioremediation research offers a powerful tool for tracing the metabolic pathways of 2,4-DNT degradation. Stable Isotope Probing (SIP) is a key technique where a substrate labeled with a stable isotope is introduced into an environmental sample, and the incorporation of the isotope into microbial biomass, proteins, or nucleic acids is monitored. This allows researchers to identify the specific microorganisms responsible for the degradation of the contaminant. nih.govutrgv.edu

In the context of 2,4-DNT bioremediation, this compound can be used as a tracer to follow the intricate biochemical transformations carried out by microbial communities. nih.govunl.edu By tracking the deuterium (B1214612) label, scientists can elucidate degradation pathways, identify key metabolites, and assess the efficiency of different bioremediation approaches under various environmental conditions. nih.govresearchgate.net This is particularly valuable in complex environments like soil and sediment where multiple degradation pathways may occur simultaneously. researchgate.net

Research ApproachApplication of this compoundExpected Insights
Stable Isotope Probing (SIP) Introduction into contaminated soil or water microcosms.Identification of specific microorganisms actively degrading 2,4-DNT.
Metabolic Pathway Tracing Monitoring the appearance of deuterated metabolites over time.Elucidation of aerobic and anaerobic degradation pathways. nih.gov
Quantification of Biodegradation Use as an internal standard for quantifying the disappearance of the parent compound and the formation of products.Accurate assessment of bioremediation efficiency and rates. tdl.org

Application in Environmental Forensics and Source Apportionment Studies

Environmental forensics seeks to identify the source, age, and distribution of contaminants in the environment. thermofisher.com this compound serves as an invaluable internal standard in the quantitative analysis of 2,4-DNT in environmental samples. The use of a deuterated standard that is chemically identical to the analyte but mass-spectrometrically distinct allows for highly accurate and precise quantification by correcting for matrix effects and variations in sample preparation and analysis.

Compound-Specific Isotope Analysis (CSIA) is a powerful forensic tool that measures the natural isotopic composition of contaminants to differentiate between sources. researchgate.netnih.gov While CSIA focuses on natural isotopic variations, the use of deuterated standards like this compound is crucial for the accurate calibration and validation of these sensitive analytical methods. nih.gov By providing a reliable quantitative framework, this labeled compound enhances the ability of forensic investigators to trace pollution back to its origin. thermofisher.comnih.gov

Forensic ApplicationRole of this compoundSignificance
Contaminant Quantification Internal standard in chromatographic and mass spectrometric analyses.High accuracy and precision in determining 2,4-DNT concentrations in various matrices.
Source Tracking Calibration standard for methods used to analyze isotopic signatures of 2,4-DNT from different sources.Improved ability to differentiate between industrial, military, or other sources of contamination. thermofisher.com
Fate and Transport Modeling Tracer in controlled laboratory experiments simulating environmental conditions.Better understanding of how 2,4-DNT moves and transforms in the environment.

Development of Novel Labeled Analogs for Multi-Compound Tracing

Future research will likely involve the synthesis and application of a suite of isotopically labeled analogs of 2,4-DNT and its degradation products. nih.gov The development of multiply-labeled compounds, for instance, with both deuterium and carbon-13, would enable more complex multi-compound tracing studies. These advanced tracers could be used to investigate the co-metabolism of 2,4-DNT with other contaminants, providing a more holistic view of biodegradation processes in mixed-waste scenarios.

The synthesis of deuterated analogs of key metabolites of 2,4-DNT, such as 2-amino-4-nitrotoluene and 4-amino-2-nitrotoluene, would also be highly beneficial. nih.gov These labeled metabolites could be used as standards to accurately quantify the intermediates of 2,4-DNT biodegradation, offering deeper insights into the kinetics and mechanisms of the degradation pathways. researchgate.net

Labeled Analog StrategyPotential ApplicationResearch Benefit
Multiply-Labeled 2,4-DNT Tracing the fate of both the carbon skeleton and the methyl group during degradation.Deeper understanding of ring cleavage and mineralization processes.
Deuterated Metabolites As internal standards for the quantification of 2,4-DNT degradation intermediates.Accurate measurement of metabolic fluxes and pathway kinetics. nih.gov
Suite of Labeled Nitroaromatics Simultaneous tracing of multiple co-contaminants in mixed-waste environments.Insights into microbial community dynamics and substrate interactions.

Interdisciplinary Research Incorporating Metabolomics and Proteomics with Isotopic Labeling

The integration of isotopic labeling with "omics" technologies such as metabolomics and proteomics represents a frontier in environmental science. news-medical.netnih.gov By exposing microbial communities to this compound and subsequently analyzing the metabolome and proteome, researchers can gain unprecedented insights into the cellular responses to this contaminant.

Metabolomics studies can identify the full spectrum of deuterated metabolites, providing a comprehensive picture of the biotransformation pathways. news-medical.netresearchgate.net Proteomics, on the other hand, can identify the specific enzymes and proteins that are upregulated in the presence of 2,4-DNT. nih.govmdpi.com When combined with stable isotope probing, this approach, often termed "proteomic-SIP," can directly link the function of specific proteins to the degradation of the labeled contaminant. nih.govasm.orgresearchgate.net This powerful combination of techniques can reveal the key molecular players in 2,4-DNT bioremediation and identify potential biomarkers for monitoring the in-situ activity of degrading microorganisms. nih.gov

"Omics" ApproachIntegration with this compoundKey Outcomes
Metabolomics Tracing the incorporation of deuterium into a wide array of metabolites.Comprehensive mapping of 2,4-DNT degradation and assimilation pathways. nih.gov
Proteomics Identifying proteins that are differentially expressed in the presence of 2,4-DNT.Understanding the cellular stress responses and enzymatic machinery involved in degradation. nih.govoup.com
Proteomic-SIP Identifying proteins that have incorporated deuterium from the labeled substrate.Direct linkage of specific enzymes and microbial populations to the degradation of 2,4-DNT. nih.govasm.org

Q & A

Q. Table 1. Key Isomers of Dinitrotoluene

IsomerCAS NumberKey Applications
2,4-DNT121-14-2Explosives, analytical standards
2,6-DNT606-20-2Environmental monitoring
3,4-DNT610-39-9Toxicological studies
2,4-DNT-d370786-68-4Isotopic tracing in MS
Sources:

Q. Table 2. Degradation Efficiency of AOPs for 2,4-DNT

MethodConditionsDegradation EfficiencyByproducts Identified
Persulfate/ZVIpH 3, 25°C, 120 min98%Nitroso derivatives, CO₂
Electro-Fenton20 mA/cm², pH 5, 60 min95%Hydroxylamines, nitrate ions
Sources:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.